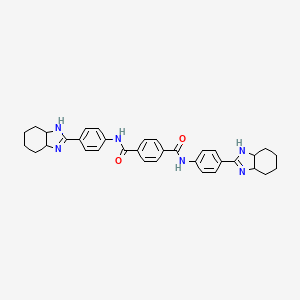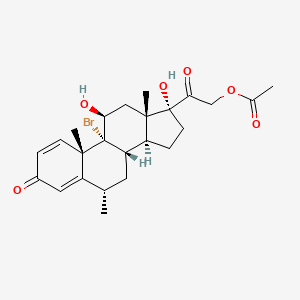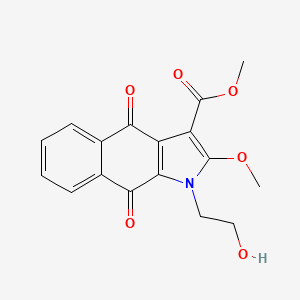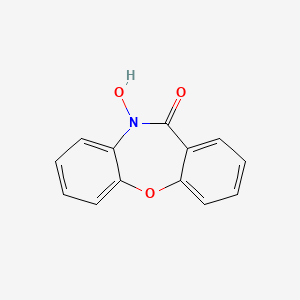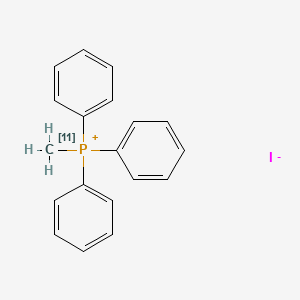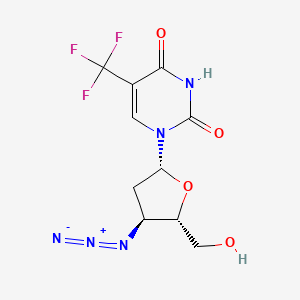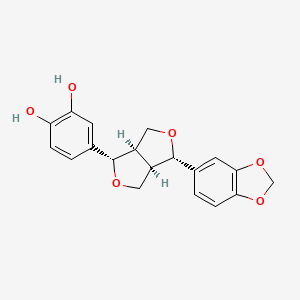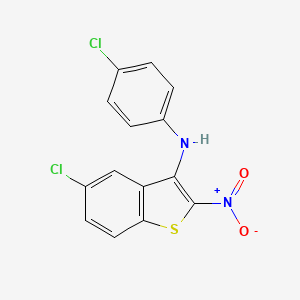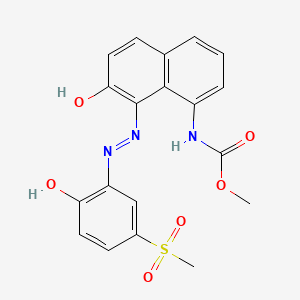
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate is a complex organic compound with a unique structure that includes both azo and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate typically involves multiple steps The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. The carbamate group may also play a role in modulating the compound’s activity by forming stable complexes with metal ions and other molecules.
類似化合物との比較
Similar Compounds
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate: shares similarities with other azo compounds and carbamates, such as:
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions
特性
CAS番号 |
93893-64-2 |
|---|---|
分子式 |
C19H17N3O6S |
分子量 |
415.4 g/mol |
IUPAC名 |
methyl N-[7-hydroxy-8-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C19H17N3O6S/c1-28-19(25)20-13-5-3-4-11-6-8-16(24)18(17(11)13)22-21-14-10-12(29(2,26)27)7-9-15(14)23/h3-10,23-24H,1-2H3,(H,20,25) |
InChIキー |
ZPAXDLOKQDURNR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
